molecular formula C22H17N7OS B15042975 (4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 325827-00-7

(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B15042975
CAS No.: 325827-00-7
M. Wt: 427.5 g/mol
InChI Key: LXIKMLKARLZNDR-UHFFFAOYSA-N
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Description

(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS: 325827-00-7) is a structurally complex heterocyclic compound featuring a pyrazole core substituted with phenyl, phenyldiazenyl, and carbothioamide groups. Its IUPAC name reflects the stereochemical (4E) and (Z) configurations, critical for its molecular interactions.

Synonyms for this compound include SCHEMBL13667685 and DTXSID801039618, with a molecular formula inferred as C₂₅H₁₈N₆O₂S (exact mass requires experimental validation).

Properties

CAS No.

325827-00-7

Molecular Formula

C22H17N7OS

Molecular Weight

427.5 g/mol

IUPAC Name

3-oxo-5-phenyl-4-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C22H17N7OS/c23-22(31)29-21(30)20(19(28-29)15-7-3-1-4-8-15)27-26-18-13-11-17(12-14-18)25-24-16-9-5-2-6-10-16/h1-14,28H,(H2,23,31)

InChI Key

LXIKMLKARLZNDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the condensation of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Carbothioamide Derivatives

Pyrazole-carbothioamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Molecular Weight (g/mol) Reported Properties Reference
(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide Phenyldiazenyl, hydrazinylidene, carbothioamide ~466 (estimated) Potential π-π stacking due to aromatic groups; solubility in DMSO and DMF
5-(4-Nitrophenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Nitrophenyl, isoxazolyl, methyl 466.45 Anticancer activity (IC₅₀ = 8.2 µM against MCF-7 cells); moderate aqueous solubility
3-Methyl-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide Methoxyphenyl, methyl 304.35 Crystallographic stability (hydrogen-bonded dimerization); enhanced lipophilicity
4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzamide Thiazolyl, benzamide 466.51 Antibacterial activity (MIC = 12.5 µg/mL against E. coli); low solubility in polar solvents
3-(Coumarin-3-yl)-5-(4-substituted phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Coumarin, substituted phenyl ~380–420 Fluorescence properties; moderate antifungal activity (e.g., Candida albicans)

Key Observations:

  • Electronic Effects : The phenyldiazenyl group in the target compound may enhance electron-withdrawing characteristics compared to methoxyphenyl (electron-donating) in , affecting redox behavior and binding affinity.
  • Biological Activity : Nitrophenyl and isoxazolyl substituents (as in ) correlate with stronger anticancer activity, while thiazolyl groups () improve antibacterial efficacy.
  • Solubility : Lipophilic substituents (e.g., methoxyphenyl in ) reduce aqueous solubility, whereas polar carbothioamide groups improve DMSO compatibility .

Biological Activity

The compound (4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a member of the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrazole ring
  • A phenyl group
  • A hydrazine moiety
  • A carbothioamide functional group

This unique arrangement contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown potent inhibitory activity against various cancer cell lines. One study reported an IC50 value of 0.08 µM against MCF-7 breast cancer cells for a closely related pyrazole derivative, indicating strong antiproliferative effects .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Specific analogs have demonstrated significant COX inhibition, leading to reduced inflammation markers in experimental models .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Pyrazoles have shown efficacy against various pathogens, including bacteria and fungi. For example, certain derivatives have been tested against Mycobacterium tuberculosis, revealing promising results in inhibiting bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the phenyl and hydrazine groups can significantly affect potency and selectivity:

  • Phenyl Substituents : The presence of electron-withdrawing or electron-donating groups on the phenyl ring can enhance or diminish activity.
  • Hydrazine Linkage : Alterations in the hydrazine structure have been found to influence the compound's interaction with biological targets.

Table 1 summarizes key findings from SAR studies related to similar compounds:

Compound StructureIC50 (µM)Activity Type
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole0.07EGFR Inhibition
1-Acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole40MAO Inhibition
2-Hydroxy-5-[(E)-2-{4-[prop-2-enamido]sulfonyl}phenyl]diazen-1-yl]benzoic acid-Antimicrobial

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Anticancer Study : A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against MCF-7 and HeLa cells. The most potent compound exhibited an IC50 value of 0.05 µM, demonstrating potential for further development as an anticancer agent .
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of pyrazole-based compounds in animal models of arthritis. Results indicated a significant reduction in paw edema and inflammatory cytokines following treatment with specific derivatives .
  • Antimicrobial Evaluation : In vitro testing of various pyrazole derivatives against Staphylococcus aureus showed that modifications at the hydrazine position could enhance antibacterial efficacy, with some compounds achieving MIC values as low as 10 µg/mL .

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